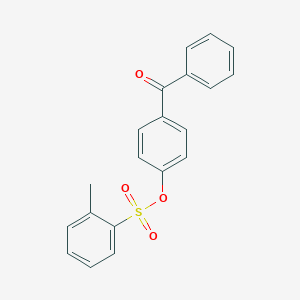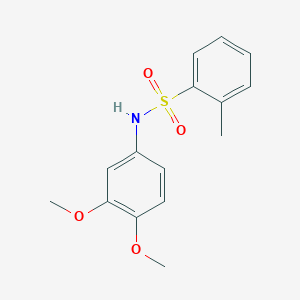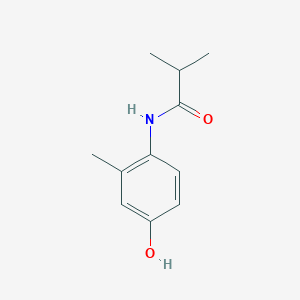![molecular formula C28H22O4S B290815 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBP-84 and is a member of the class of organic compounds called benzoates.
Mécanisme D'action
The mechanism of action of MBP-84 is not fully understood. However, several studies have suggested that MBP-84 exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. MBP-84 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
MBP-84 has been shown to have several biochemical and physiological effects. In vitro studies have shown that MBP-84 can inhibit the growth and proliferation of cancer cells. MBP-84 has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines. In addition, MBP-84 has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MBP-84 is its potent anti-cancer properties. MBP-84 has been shown to be effective against a wide range of cancer cell lines. However, one of the major limitations of MBP-84 is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, the mechanism of action of MBP-84 is not fully understood, which makes it difficult to optimize its efficacy.
Orientations Futures
There are several future directions for the study of MBP-84. One of the major future directions is to optimize the synthesis method of MBP-84 to make it more efficient and cost-effective. Another future direction is to study the mechanism of action of MBP-84 in more detail to identify potential targets for cancer therapy. Finally, future studies should focus on the development of MBP-84 as a potential therapeutic agent for the treatment of cancer and other diseases.
In conclusion, MBP-84 is a chemical compound that has significant potential in various fields, especially in cancer research. The synthesis method of MBP-84 is complex, but its potent anti-cancer properties make it an attractive target for further research. Future studies should focus on optimizing the synthesis method of MBP-84, studying its mechanism of action in more detail, and developing it as a potential therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of MBP-84 is a complex process that involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. The second step involves the reaction of 4-mercaptophenol with 3-methylbenzoyl chloride to produce 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol. The final step involves the reaction of 4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenol with 3-methylbenzoyl chloride to produce MBP-84.
Applications De Recherche Scientifique
MBP-84 has been extensively studied for its potential applications in various fields. One of the major applications of MBP-84 is in the field of cancer research. Several studies have shown that MBP-84 has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. MBP-84 has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C28H22O4S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
[4-[4-(3-methylbenzoyl)oxyphenyl]sulfanylphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C28H22O4S/c1-19-5-3-7-21(17-19)27(29)31-23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)32-28(30)22-8-4-6-20(2)18-22/h3-18H,1-2H3 |
Clé InChI |
VOPMRRBKUWIGNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)




![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)





![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)